(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Description
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C17H16N4O2S2 and its molecular weight is 372.46. The purity is usually 95%.
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Biological Activity
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound.
Chemical Structure and Synthesis
The compound features a unique structure incorporating a thiophene moiety and a piperidine ring, which are known for their biological activities. The synthesis typically involves several multi-step organic reactions:
- Formation of the Thiophene Derivative : The thiophene ring is synthesized through the Paal-Knorr synthesis.
- Acryloylation : The thiophene derivative undergoes acryloylation using acryloyl chloride in the presence of a base.
- Piperidine Ring Formation : The intermediate is reacted with 4-piperidone under reductive amination conditions to form the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit the activity of certain enzymes involved in critical cellular pathways.
- Receptor Interaction : The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the piperidine moiety can form hydrogen bonds with polar residues.
Anticancer Properties
Research indicates that derivatives of thieno[3,2-d][1,2,3]triazin compounds exhibit significant anticancer activity. A study evaluated various thieno derivatives against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 15.0 |
Compound B | HCT-116 | 20.5 |
Compound C | PC-3 | 12.0 |
These findings suggest that modifications in the structure significantly impact the anticancer efficacy of these compounds.
Anti-inflammatory Effects
In addition to anticancer properties, studies have shown that thieno derivatives possess anti-inflammatory effects. For instance, compounds with similar structures have been reported to inhibit nitric oxide synthase (NOS), leading to reduced inflammation in various models.
Case Studies and Research Findings
- In Silico Studies : Molecular docking studies have predicted that this compound interacts effectively with targets such as EGFR and PI3K, which are critical in cancer progression .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using the MTT assay against normal human skin cells (BJ-1). Results indicated that while some derivatives showed comparable activity to doxorubicin, others presented a safer profile with lower cytotoxicity .
Properties
IUPAC Name |
3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c22-15(4-3-13-2-1-10-24-13)20-8-5-12(6-9-20)21-17(23)16-14(18-19-21)7-11-25-16/h1-4,7,10-12H,5-6,8-9H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDWPXXHVAAJPL-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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